4-(4-Trifluoromethylphenoxy)piperidine hydrochloride
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Overview
Description
“4-(4-Trifluoromethylphenoxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 287952-09-4 . It has a molecular weight of 281.71 and its IUPAC name is 4-[4-(trifluoromethyl)phenoxy]piperidine hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3NO.ClH/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11;/h1-4,11,16H,5-8H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 281.71 .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Activity : 4-Phenyl-4-(p-trifluoromethylphenoxy)piperidine, an analog of fluoxetine, was synthesized and found to be more active as a serotonin uptake inhibitor (Corey, Reichard, & Sarshar, 1993).
- Crystal and Molecular Structure : The crystal and molecular structure of 4-Piperidinecarboxylic acid hydrochloride was characterized, revealing details about its conformation and hydrogen bonding interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Chemical and Pharmacological Properties
- Radiolabeled Probes for σ-1 Receptors : Halogenated 4-(phenoxymethyl)piperidines, including variants of the chemical , were synthesized as potential σ receptor ligands and evaluated for their affinity and selectivity using in vitro receptor binding assays (Waterhouse, Mardon, Giles Km, Collier Tl, & O'Brien, 1997).
- Selective Serotonin Reuptake Inhibitor : Paroxetine hydrochloride, a derivative of the compound, is a phenylpiperidine derivative and acts as a selective serotonin reuptake inhibitor (Germann, Ma, Han, & Tikhomirova, 2013).
Safety and Hazards
The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Mechanism of Action
Target of Action
It’s suggested that it might be involved in the synthesis of dopamine d3 receptor antagonists , indicating a potential role in modulating dopamine signaling.
Mode of Action
Given its potential role in the synthesis of dopamine D3 receptor antagonists , it might interact with these receptors, altering their function and subsequently influencing dopamine signaling.
properties
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11;/h1-4,11,16H,5-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMLOHSHCOOPQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950729 |
Source
|
Record name | 4-[4-(Trifluoromethyl)phenoxy]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10950729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28033-37-6 |
Source
|
Record name | 4-[4-(Trifluoromethyl)phenoxy]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10950729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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